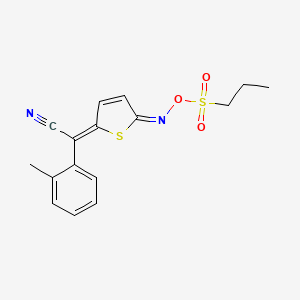

Benzeneacetonitrile, 2-methyl-alpha-(5-(((propylsulfonyl)oxy)imino)-2(5H)-thienylidene)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

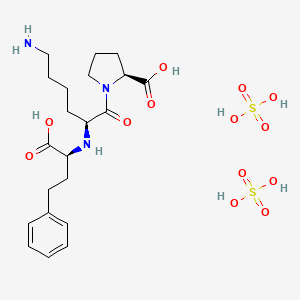

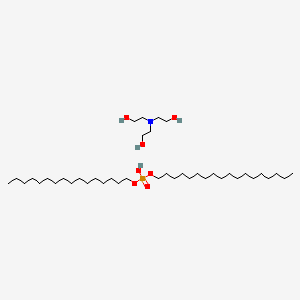

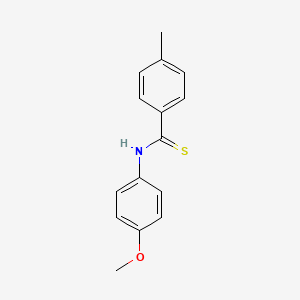

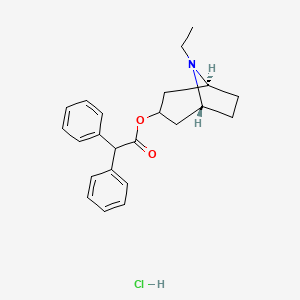

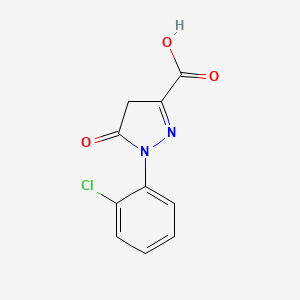

Benzeneacetonitrile, 2-methyl-alpha-(5-(((propylsulfonyl)oxy)imino)-2(5H)-thienylidene)- is a chemical compound featuring a unique structure that holds significance in multiple scientific fields This compound combines the structural elements of benzene, acetonitrile, and a thienylidene group, along with specific substituents such as propylsulfonyl and oxime

Preparation Methods

Synthetic Routes and Reaction Conditions

Aldol Condensation: : The preparation of Benzeneacetonitrile, 2-methyl-alpha-(5-(((propylsulfonyl)oxy)imino)-2(5H)-thienylidene)- can begin with an aldol condensation reaction involving benzaldehyde and acetonitrile in the presence of a base such as sodium hydroxide. This step forms the intermediate 2-methyl-2-phenylacetonitrile.

Thienylidene Formation: : Subsequent reactions involve introducing the thienylidene moiety through a coupling reaction with 2-methyl-2-phenylacetonitrile and 5-bromo-2-thiophene. Palladium catalysts and phosphine ligands facilitate this process under mild conditions.

Sulfonylation and Oxime Formation: : The final steps involve sulfonylation of the propyl group followed by oxime formation using hydroxylamine derivatives. This ensures the inclusion of the (propylsulfonyl)oxy and oxime groups, completing the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely employ similar routes but on a larger scale. Techniques such as continuous flow synthesis, process intensification, and scalable catalytic processes ensure efficient and high-yield production. The use of automated reactors and inline monitoring allows for precise control of reaction conditions, maximizing product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or organic peroxides, leading to the formation of oxidized derivatives.

Reduction: : Reduction of the oxime group may be achieved using agents such as sodium borohydride, resulting in the corresponding amine.

Substitution: : Nucleophilic and electrophilic substitution reactions are possible at various positions on the molecule, particularly on the benzene and thiophene rings, using reagents like halogens and nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, organic peroxides

Reducing Agents: : Sodium borohydride, lithium aluminum hydride

Nucleophiles and Electrophiles: : Halogens, organometallic reagents

Major Products

Oxidized Derivatives: : Various oxidized forms depending on the extent and position of oxidation.

Amines: : Resulting from reduction reactions.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, Benzeneacetonitrile, 2-methyl-alpha-(5-(((propylsulfonyl)oxy)imino)-2(5H)-thienylidene)- serves as a building block for designing complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel reagents and catalysts.

Biology and Medicine

Drug Design and Discovery: : Its structural features are of interest in medicinal chemistry for designing inhibitors, receptor modulators, and other pharmacologically active compounds.

Biological Pathways: : Studying its interactions with biological targets contributes to understanding various physiological and pathological processes.

Industry

Materials Science: : Its incorporation into polymers and materials imparts desirable properties such as enhanced conductivity and stability.

Catalysis: : It acts as a ligand or catalyst in industrial processes, improving reaction efficiency and selectivity.

Mechanism of Action

The compound exerts its effects through several mechanisms depending on its application. In biological systems, it may interact with specific enzymes or receptors, influencing cellular pathways and biochemical reactions. The molecular targets include various proteins and nucleic acids, with pathways involving signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

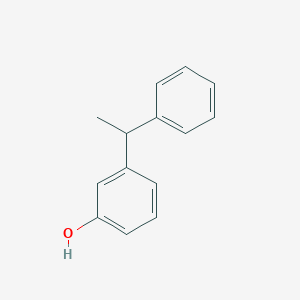

Benzeneacetonitrile: : Lacks the thienylidene and sulfonyl groups, offering different reactivity and applications.

2-Methyl-Benzeneacetonitrile: : Similar structure but without the thienylidene and oxime functionalities.

Thienylidene Derivatives: : Compounds with similar thienylidene groups but different substituents.

Uniqueness

Benzeneacetonitrile, 2-methyl-alpha-(5-(((propylsulfonyl)oxy)imino)-2(5H)-thienylidene)- stands out due to its specific combination of substituents

So, there you have it—a deep dive into Benzeneacetonitrile, 2-methyl-alpha-(5-(((propylsulfonyl)oxy)imino)-2(5H)-thienylidene)-. It's a mouthful, I know, but its chemistry and applications are pretty fascinating. Anything else you’re curious about?

Properties

CAS No. |

282713-83-1 |

|---|---|

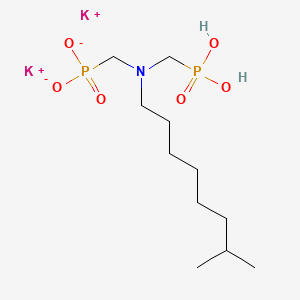

Molecular Formula |

C16H16N2O3S2 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

[(E)-[(5E)-5-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] propane-1-sulfonate |

InChI |

InChI=1S/C16H16N2O3S2/c1-3-10-23(19,20)21-18-16-9-8-15(22-16)14(11-17)13-7-5-4-6-12(13)2/h4-9H,3,10H2,1-2H3/b15-14-,18-16+ |

InChI Key |

PLGWCXKQZVGGJA-HWWDBJQCSA-N |

Isomeric SMILES |

CCCS(=O)(=O)O/N=C/1\C=C/C(=C(\C#N)/C2=CC=CC=C2C)/S1 |

Canonical SMILES |

CCCS(=O)(=O)ON=C1C=CC(=C(C#N)C2=CC=CC=C2C)S1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.